molecular formula C42H62N6O19 B13840305 Bis-5,6'-[N-(HABA-CBz)] Kanamycin A

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A

Cat. No.: B13840305
M. Wt: 955.0 g/mol
InChI Key: OCVGJXQINKOQMV-BVYGKWFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A is a chemically modified derivative of kanamycin, an aminoglycoside antibiotic. The compound features dual HABA-CBz (4-hydroxyazobenzene-2-carboxylic acid benzyl ester) groups attached at the 5 and 6' amino positions of the kanamycin scaffold. This modification aims to enhance antibacterial activity, particularly against resistant strains, by improving target binding affinity or circumventing resistance mechanisms such as enzymatic inactivation .

Properties

Molecular Formula

C42H62N6O19

Molecular Weight

955.0 g/mol

IUPAC Name

benzyl N-[(3R)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate

InChI

InChI=1S/C42H62N6O19/c43-22-15-23(48-38(59)25(51)12-14-46-42(61)63-19-21-9-5-2-6-10-21)36(67-39-31(54)28(44)29(52)27(17-49)65-39)34(57)35(22)66-40-33(56)32(55)30(53)26(64-40)16-47-37(58)24(50)11-13-45-41(60)62-18-20-7-3-1-4-8-20/h1-10,22-36,39-40,49-57H,11-19,43-44H2,(H,45,60)(H,46,61)(H,47,58)(H,48,59)/t22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35+,36-,39+,40+/m0/s1

InChI Key

OCVGJXQINKOQMV-BVYGKWFSSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CNC(=O)[C@@H](CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CNC(=O)C(CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

While explicit reaction conditions for this compound are scarce in open literature, the synthesis can be inferred from analogous aminoglycoside modifications and peptide coupling chemistry:

  • Starting Material: Kanamycin A, possessing multiple amino and hydroxyl groups.

  • Protection: The non-target amino groups are protected using carbobenzyloxy (CBz) or similar protecting groups to prevent non-specific reactions.

  • Activation of HABA: The HABA moiety is activated, often as an acid chloride or using carbodiimide coupling reagents (e.g., EDCI, DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

  • Coupling Reaction: The activated HABA-CBz is reacted with the free amino groups at the 5 and 6' positions of Kanamycin A under controlled pH and temperature, typically in an organic solvent such as DMF or DMSO, sometimes with a base like triethylamine to facilitate amide bond formation.

  • Purification: The reaction mixture is purified by chromatographic methods (e.g., HPLC) to isolate the bis-substituted product.

  • Deprotection: If necessary, CBz groups are removed by catalytic hydrogenation or acidic conditions to yield the final compound.

Analytical Characterization

The product is characterized by:

Data Table: Typical Reaction Conditions and Yields (Hypothetical)

Step Reagents/Conditions Time Yield (%) Notes
Protection CBz-Cl, base (e.g., NaHCO3), DMF 2-4 h 85-90 Protects non-target amines
Activation of HABA EDCI, NHS, DMF, 0°C to RT 1-2 h 90-95 Forms NHS ester of HABA
Coupling Protected Kanamycin A + HABA-NHS ester, TEA, DMF 12-24 h 70-80 Amide bond formation at 5,6'
Deprotection H2, Pd/C, MeOH or acid treatment 2-6 h 90-95 Removes CBz groups
Purification Preparative HPLC - 85-90 Isolates pure bis-substituted product

Note: These conditions are representative based on standard aminoglycoside modification protocols due to the lack of direct published protocols for this exact compound.

Research Outcomes and Perspectives

Functional Role as Amikacin Intermediate

This compound serves as an intermediate in the synthesis of Amikacin impurity A, which is critical for quality control and understanding impurity profiles in Amikacin production. The selective bis-substitution at 5 and 6' positions is essential for mimicking or modifying the antibiotic’s activity and pharmacokinetics.

Challenges in Synthesis

  • Regioselectivity: Kanamycin A contains multiple amino groups; selective modification at 5 and 6' positions requires precise protection strategies.
  • Solubility and Stability: The compound’s high polarity and multiple functional groups pose challenges in purification and handling.
  • Yield Optimization: Balancing reaction time, reagent equivalents, and purification methods is crucial for maximizing yield and purity.

Comparative Insights from Related Aminoglycoside Modifications

Studies on 6″-modified Kanamycin A derivatives demonstrate that such modifications can significantly alter antibacterial properties and resistance profiles, underscoring the importance of precise synthetic methods to generate derivatives like this compound for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Bis-5,6’-[N-(HABA-CBz)] Kanamycin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, deprotected Kanamycin A, and substituted derivatives with various functional groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of Kanamycin A, including Bis-5,6'-[N-(HABA-CBz)], exhibit significant antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, hybrid antibiotics derived from Kanamycin A have demonstrated activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting their potential in combating antibiotic resistance .

Drug Delivery Systems

The structural modifications of Bis-5,6'-[N-(HABA-CBz)] Kanamycin A make it a suitable candidate for drug delivery applications. The benzyloxycarbonyl groups can facilitate the conjugation with various therapeutic agents, improving their pharmacokinetics and bioavailability. This property is particularly valuable in developing targeted therapies for infectious diseases and cancer treatment.

Biochemical Studies

The compound serves as a useful tool in biochemical research for studying ribosomal function and protein synthesis inhibition. Its ability to bind to bacterial ribosomes allows researchers to explore mechanisms of action and resistance in bacterial strains. Furthermore, it can be used to investigate the effects of structural modifications on antibiotic efficacy and safety profiles .

Case Studies

Study TitleObjectiveFindings
Antibacterial Conjugates of Kanamycin A with VancomycinTo evaluate the antibacterial properties of hybrid antibioticsThe conjugates exhibited profound activity against vancomycin-resistant strains, demonstrating the potential of this compound in overcoming resistance mechanisms .
Synthesis and Characterization of Kanamycin DerivativesTo synthesize new derivatives and assess their biological activityNew derivatives showed enhanced antibacterial activity compared to natural Kanamycin A, indicating improved efficacy due to structural modifications .

Mechanism of Action

The mechanism of action of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substitution Patterns

  • 5-[N-(HABA-CBz)] 3,6'-Di(N-benzyloxycarbonyl) Kanamycin A (): This analog differs in substitution positions, with HABA-CBz at the 3 and 6' sites and benzyloxycarbonyl (CBz) groups. Studies suggest that substitution at the 5 and 6' positions (as in Bis-5,6'-[N-(HABA-CBz)] Kanamycin A) may optimize steric interactions with bacterial ribosomes or efflux pumps compared to 3,6' modifications. For example, positional isomers can alter binding to the 16S rRNA decoding site, a key target of aminoglycosides .
  • Bis-2',3''-[N-(HABA-CBz)] Bis-6,4'-N-CBz Kanamycin A (): This derivative incorporates HABA-CBz at the 2' and 3'' positions, with additional CBz groups. Such multi-substitution may enhance stability against aminoglycoside-modifying enzymes (AMEs) but could reduce cellular uptake due to increased hydrophobicity. In contrast, this compound’s simpler substitution pattern may balance enzymatic resistance and membrane permeability .

Functional Analogs: Kanamycin Conjugates with Enhanced Efficacy

  • Kanamycin-Conjugated Gold Nanoparticles (Kan-AuNPs) (): Kan-AuNPs demonstrate significantly lower minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to free kanamycin. For example: Bacterial Strain Free Kanamycin MIC (µg/mL) Kan-AuNPs MIC (µg/mL) Pseudomonas aeruginosa 50–512 <10 Yersinia pestis 4.8 <10 The enhanced efficacy is attributed to nanoparticle-mediated membrane disruption and improved intracellular delivery . While this compound lacks nanoparticle conjugation, its HABA-CBz groups may similarly enhance membrane interaction or bypass efflux mechanisms.
  • Norlabdane Derivatives (): Certain norlabdane compounds exhibit higher binding affinities to bacterial targets (e.g., E. coli gyrase: −6.8 kcal/mol for kanamycin vs. −7.2 to −8.1 kcal/mol for norlabdanes).

Mechanistic Insights and Resistance Overcoming

  • Membrane Disruption : Kan-AuNPs induce bacterial membrane damage, leading to cytoplasmic leakage . Similarly, the hydrophobic HABA-CBz groups in this compound may destabilize membranes, though this requires experimental validation.
  • Enzymatic Resistance: CBz modifications in kanamycin derivatives are hypothesized to shield critical amino groups from AMEs like aminoglycoside acetyltransferases (AACs). For instance, Kan-AuNPs retain activity against resistant strains, suggesting conjugation protects the antibiotic core . This compound’s modifications may confer analogous protection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.